molecular formula C5H5BrClNS B8509270 5-Bromo-4-chloromethyl-2-methylthiazole

5-Bromo-4-chloromethyl-2-methylthiazole

Cat. No. B8509270
M. Wt: 226.52 g/mol
InChI Key: GJQPFIDRAOLEMH-UHFFFAOYSA-N
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Patent
US04307105

Procedure details

To 11 g of 4-chloromethyl-2-methylthiazole, hydrochloride (0.06 mol), dissolved in 150 ml of glacial acetic acid are added while stirring, 11.5 g of anhydrous sodium acetate (0.14 mol) and at 45°-50°, 9.6 g of bromine (0.12 mol) in 50 ml of glacial acetic acid. Stirring is continued for an additional 2.5 hours at 60°-80° C. Then the solution is evaporated in vacuo to dryness and the residual product is extracted with ether. Evaporation of the solvent gives 8.3 g oil which is then dissolved in hexane. Charcoal treatment, evaporation of the solvent, dissolving of the oil again in 100 ml of ether and addition of ethereal hydrochloric acid, yield the hydrochloride. Yield: 6.5 g (41%), m.p. 154°-156° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[N:5]=[C:6]([CH3:9])[S:7][CH:8]=1.C([O-])(=O)C.[Na+].[Br:15]Br>C(O)(=O)C>[Br:15][C:8]1[S:7][C:6]([CH3:9])=[N:5][C:4]=1[CH2:3][Cl:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
at 45°-50°
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
Then the solution is evaporated in vacuo to dryness
EXTRACTION
Type
EXTRACTION
Details
the residual product is extracted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(N=C(S1)C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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